molecular formula C19H14ClF2N3O2 B2580745 4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one CAS No. 1171767-72-8

4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one

Cat. No. B2580745
CAS RN: 1171767-72-8
M. Wt: 389.79
InChI Key: YBHLRHXTFICMCU-UHFFFAOYSA-N
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Description

4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H14ClF2N3O2 and its molecular weight is 389.79. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds related to 4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one have been explored for their anticancer properties. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a structurally related compound, has shown significant activity against various breast and colorectal cancer cell lines. This compound induces apoptosis, highlighting its potential as an anticancer agent. Its molecular target was identified as TIP47, an IGF II receptor binding protein, emphasizing the role of apoptosis inducers in cancer treatment (Zhang et al., 2005). Another study focused on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from similar compounds, showing in vitro anticancer activity, indicating the structural flexibility and potential of these molecules in developing new therapeutic agents (Maftei et al., 2016).

Antimicrobial Activity

Research on related 1,2,4-oxadiazole compounds has also demonstrated antimicrobial properties. A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, including oxazole, pyrazoline, and pyridine moieties, showed significant in vitro antibacterial and antifungal activities. This suggests the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Enzyme Inhibition

Compounds derived from 1,2,4-oxadiazoles have been investigated for their enzyme inhibition capabilities, which is crucial for developing treatments for various diseases. For example, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed promising lipase and α-glucosidase inhibition. These findings suggest potential applications in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c20-16-4-2-1-3-15(16)18-23-19(27-24-18)12-7-17(26)25(10-12)9-11-5-13(21)8-14(22)6-11/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHLRHXTFICMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one

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